6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its diverse biological activities and potential therapeutic applications. It features a fused ring system combining pyrazole and pyrimidine, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method is the cyclization of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with various nitriles in the presence of sodium ethoxide as a catalyst . Another approach involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions, which have been shown to produce good yields .
Industrial Production Methods: Industrial production methods for this compound often involve microwave-assisted synthesis. This method is advantageous due to its efficiency and ability to produce high yields in a relatively short amount of time .
Chemical Reactions Analysis
Types of Reactions: 6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine for oxidation reactions and sodium ethoxide for cyclization reactions . The conditions for these reactions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various substituted derivatives that exhibit enhanced biological activities. For example, derivatives synthesized using 1,2,3-triazoles have shown promising anticancer activity .
Scientific Research Applications
6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications. In medicinal chemistry, it has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment . The compound has also shown antiviral, antimicrobial, and antitumor activities, making it a versatile candidate for drug development .
In biology, this compound has been used to study cell cycle progression and apoptosis induction. Its ability to inhibit CDK2/cyclin A2 has made it a valuable tool for understanding the molecular mechanisms of cell division and cancer progression .
Mechanism of Action
The mechanism of action of 6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit CDK2 inhibitory activity but differ in their structural features and biological activities . Other similar compounds include 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines, which have shown antibacterial and antifungal properties .
Conclusion
This compound is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. Its unique chemical structure allows it to undergo various reactions, leading to the formation of derivatives with enhanced properties. The compound’s ability to inhibit CDK2 and its applications in medicinal chemistry, biology, and other fields make it a valuable subject of study.
Properties
CAS No. |
149003-34-9 |
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Molecular Formula |
C5H3N5O |
Molecular Weight |
149.11 g/mol |
IUPAC Name |
6-aminopyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H3N5O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,6,9,11) |
InChI Key |
XSJSVQAZPILEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=NC2=O)N)N=N1 |
Origin of Product |
United States |
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